molecular formula C14H7F3O5S B11091199 methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate

methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate

Cat. No.: B11091199
M. Wt: 344.26 g/mol
InChI Key: VZYOKROKAHLUGN-JYRVWZFOSA-N
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Description

Methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate is a complex organic compound featuring a trifluoromethyl group and a chromen-2-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-ylidene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-ylidene structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Final Coupling Reaction: The final step involves coupling the chromen-2-ylidene intermediate with methyl propanoate under controlled conditions, often using catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-ylidene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

The major products from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. The trifluoromethyl group is particularly useful in medicinal chemistry for improving the metabolic stability and bioavailability of drug candidates.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. The presence of the trifluoromethyl group often enhances the pharmacokinetic properties of these compounds.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for use in agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, while the chromen-2-ylidene moiety can participate in various biochemical interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-chromen-2-ylidene)propanoate: Lacks the oxathiolo group, which may affect its chemical reactivity and biological activity.

    Ethyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its physical and chemical properties.

Uniqueness

The presence of the oxathiolo group in methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-4H-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate distinguishes it from other similar compounds. This group can influence the compound’s electronic properties, reactivity, and interactions with biological targets, making it a unique and valuable compound for various applications.

Properties

Molecular Formula

C14H7F3O5S

Molecular Weight

344.26 g/mol

IUPAC Name

methyl (2Z)-3,3,3-trifluoro-2-(4-oxo-[1,3]oxathiolo[4,5-c]chromen-2-ylidene)propanoate

InChI

InChI=1S/C14H7F3O5S/c1-20-11(18)8(14(15,16)17)13-22-9-6-4-2-3-5-7(6)21-12(19)10(9)23-13/h2-5H,1H3/b13-8-

InChI Key

VZYOKROKAHLUGN-JYRVWZFOSA-N

Isomeric SMILES

COC(=O)/C(=C/1\OC2=C(S1)C(=O)OC3=CC=CC=C32)/C(F)(F)F

Canonical SMILES

COC(=O)C(=C1OC2=C(S1)C(=O)OC3=CC=CC=C32)C(F)(F)F

Origin of Product

United States

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